

# 9-(2-Bromoethyl)-9h-purin-6-amine chemical properties and structure

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## Compound of Interest

Compound Name: 9-(2-Bromoethyl)-9h-purin-6-amine

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An In-depth Technical Guide to **9-(2-Bromoethyl)-9h-purin-6-amine**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**9-(2-Bromoethyl)-9h-purin-6-amine**, also known as 9-(2-bromoethyl)adenine, is a purine derivative that serves as a valuable research chemical and a versatile building block in medicinal chemistry.<sup>[1][2]</sup> Its structure, featuring an adenine core functionalized with a reactive bromoethyl group at the N9 position, makes it a key intermediate for the synthesis of a wide range of biologically active molecules.<sup>[1]</sup> This guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and potential applications, tailored for professionals in the field of drug discovery and development.

## Chemical Identity and Structure

The fundamental identity of **9-(2-Bromoethyl)-9h-purin-6-amine** is established by its unique molecular structure, which consists of a purine ring system with an amine group at the C6 position and a 2-bromoethyl substituent at the N9 position.<sup>[1]</sup>

## Chemical Identifiers

The following table summarizes the key identifiers for this compound.

Identifier	Value	Reference
IUPAC Name	9-(2-bromoethyl)purin-6-amine	[1]
CAS Number	68217-74-3	[1]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BrN <sub>5</sub>	[1]
Canonical SMILES	<chem>C1=NC(=C2C(=N1)N(C=N2)CCBr)N</chem>	[1]
InChI	InChI=1S/C7H8BrN5/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2H2,(H2,9,10,11)	[1]
InChI Key	XWQMXSNGFXQZDR-UHFFFAOYSA-N	[1]

## Physicochemical Properties

The physicochemical properties of **9-(2-Bromoethyl)-9h-purin-6-amine** are crucial for its handling, reactivity, and biological interactions. The data presented below are computationally derived, as extensive experimental data is not widely published.

Property	Value	Reference
Molecular Weight	242.08 g/mol	[1]
Topological Polar Surface Area	69.6 Å <sup>2</sup>	[3][4]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	5	[3]
Rotatable Bond Count	2	[3]

## Synthesis and Purification

The synthesis of **9-(2-Bromoethyl)-9h-purin-6-amine** typically involves the regioselective alkylation of the purine ring system.<sup>[1]</sup>

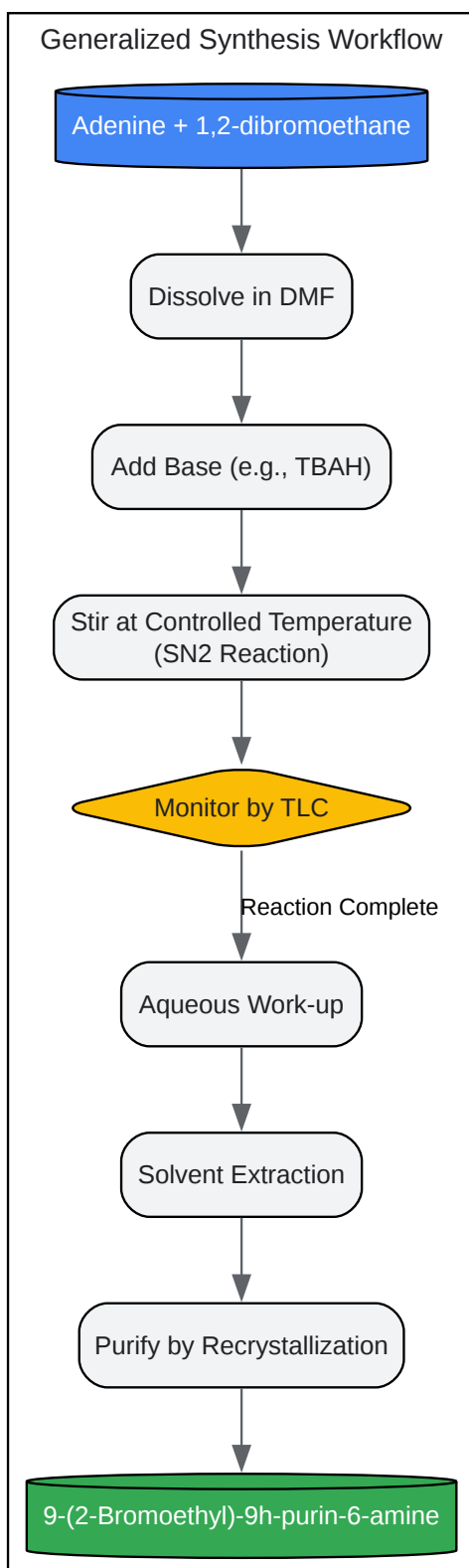
## Synthesis Protocol: N9-Alkylation of Adenine

The primary synthetic route targets the N9 position of adenine, which acts as a nucleophile.<sup>[1]</sup>

The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base and solvent.<sup>[1]</sup>

General Experimental Protocol:

- **Dissolution:** Adenine is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
- **Deprotonation:** A base is added to the solution to deprotonate the purine ring, generating an anionic species. Tetrabutylammonium hydroxide has been noted as an effective base for achieving regioselective N9 alkylation.<sup>[1]</sup>
- **Alkylation:** An alkylating agent, such as 1,2-dibromoethane, is added to the reaction mixture. The reaction typically proceeds via an S<sub>N</sub>2 mechanism, where the purine nitrogen attacks the electrophilic carbon of the alkylating agent.<sup>[1]</sup>
- **Work-up:** Upon completion, the reaction is quenched, and the crude product is isolated.
- **Purification:** The crude product is purified to yield the final compound.



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Caption: Generalized workflow for the synthesis of **9-(2-Bromoethyl)-9h-purin-6-amine**.

## Purification Protocol

Due to the polar nature of the purine ring, purification is most effectively achieved through recrystallization.<sup>[1]</sup>

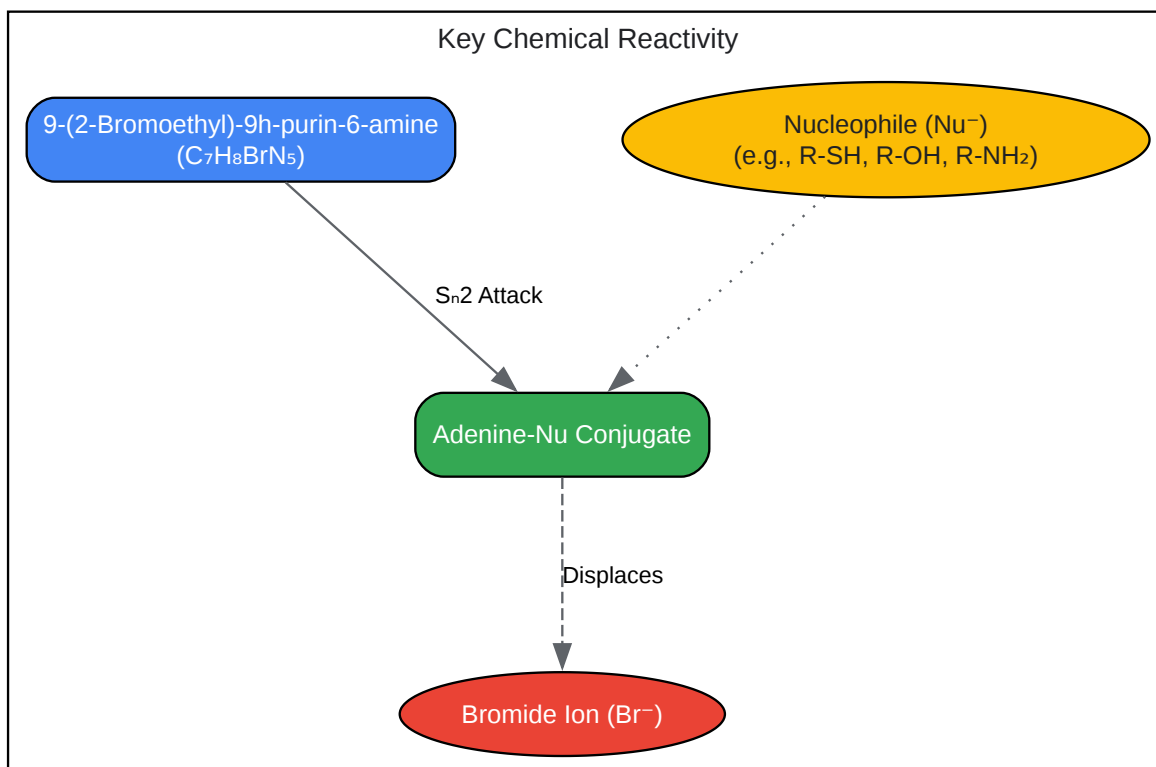
General Recrystallization Protocol:

- The crude product is dissolved in a minimum amount of a hot solvent system, typically a polar protic solvent like an alcohol-water mixture.<sup>[1]</sup>
- The solution is allowed to cool slowly, promoting the formation of crystals.
- The purified crystals are collected by filtration, washed with a cold solvent, and dried under a vacuum.

## Chemical Reactivity

The chemical reactivity of **9-(2-Bromoethyl)-9h-purin-6-amine** is dominated by the bromoethyl group. The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack.<sup>[1]</sup>

This reactivity allows the compound to serve as an excellent substrate for introducing the adenine moiety into other molecules through nucleophilic substitution reactions. This is a cornerstone of its utility in constructing more complex molecules for drug discovery.<sup>[1]</sup>



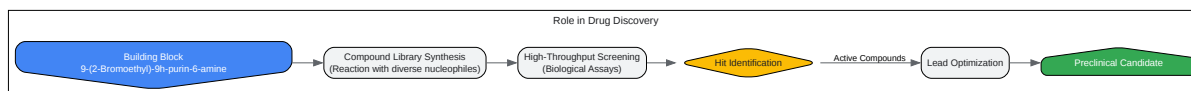
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Caption: Nucleophilic substitution at the bromoethyl group.

## Applications in Research and Drug Development

**9-(2-Bromoethyl)-9h-purin-6-amine** is not typically an end-product but rather a critical intermediate. Its primary application lies in its use as a building block for synthesizing purine-based analogs for antiviral and anticancer research.[5] The ability to conjugate the adenine structure to various other molecules allows for the creation of compound libraries for high-throughput screening.

The general strategy involves reacting this compound with a diverse set of nucleophiles to generate a library of novel purine derivatives. These derivatives can then be tested for biological activity against various targets, such as enzymes or receptors implicated in disease.



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Caption: Role as a building block in a typical drug discovery workflow.

## Spectroscopic Characterization

While specific spectra for this compound are not publicly available, its structure allows for the prediction of key features in various spectroscopic analyses.

- $^1\text{H}$  NMR: The spectrum would show characteristic signals for the purine ring protons, the amine protons (which may be broad and exchangeable with  $\text{D}_2\text{O}$ ), and two triplets in the aliphatic region corresponding to the diastereotopic protons of the  $-\text{CH}_2-\text{CH}_2-\text{Br}$  group.[6]
- $^{13}\text{C}$  NMR: Signals corresponding to the carbons of the purine ring and two distinct signals for the ethyl group carbons would be expected.
- IR Spectroscopy: The spectrum should display N-H stretching vibrations for the primary amine (typically two bands) in the range of  $3300\text{--}3500\text{ cm}^{-1}$ . C-N and C=N stretching vibrations from the purine ring would also be present.[6]
- Mass Spectrometry: The mass spectrum would show a molecular ion peak ( $\text{M}^+$ ). A key feature would be the presence of an  $\text{M}+2$  peak of nearly equal intensity, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of  $^{79}\text{Br}$  and  $^{81}\text{Br}$ . [7] Alpha-cleavage next to the purine ring is a likely fragmentation pathway.[6]

## Safety and Handling

Based on available Safety Data Sheets (SDS) for similar compounds, **9-(2-Bromoethyl)-9h-purin-6-amine** should be handled with care in a laboratory setting.

- Handling: Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing dust.[8][9] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[10]
- Storage: Store in a tightly sealed container in a cool, dry place.[11] Some suppliers recommend storage at 2-8°C.[5][12]
- Hazards: May cause skin, eye, and respiratory irritation.[9][10]
- First Aid: In case of contact, immediately flush eyes or skin with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[10]
- Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[9]

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